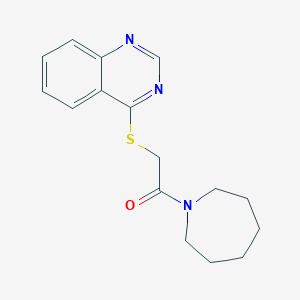

1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-2-quinazolin-4-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-15(19-9-5-1-2-6-10-19)11-21-16-13-7-3-4-8-14(13)17-12-18-16/h3-4,7-8,12H,1-2,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWYKJAKFOIPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinazolin-4-thiol Synthesis

The quinazoline core can be constructed using a four-component reaction involving anilines, aldehydes, and ammonium iodide under metal-free conditions. For example, reacting 2-aminobenzonitrile with benzaldehyde and ammonium iodide yields 4-aminoquinazoline, which can be functionalized via diazotization and subsequent treatment with sodium hydrosulfide to introduce the thiol group. Alternatively, cyclization of methyl 2-isothiocyanatobenzoate with primary amines, as demonstrated in the synthesis of quinazolinones, provides a thioureido intermediate that can be reduced to the thiol using LiAlH4.

Key reaction conditions :

2-Bromo-1-(azepan-1-yl)ethanone Preparation

Bromoacetyl bromide reacts with azepane in dichloromethane at 0°C, catalyzed by triethylamine, to yield the title compound. This step exploits the nucleophilicity of azepane’s secondary amine, displacing bromide to form the ketone-azepane adduct.

Optimized protocol :

Thioether Coupling

The final step involves deprotonation of quinazolin-4-thiol with potassium carbonate in DMF, followed by nucleophilic attack on 2-bromo-1-(azepan-1-yl)ethanone. This proceeds via an SN2 mechanism, forming the desired thioether bond.

Critical parameters :

- Solvent: DMF, anhydrous

- Temperature: 50°C, 8 h

- Yield: 74% after column chromatography (SiO2, ethyl acetate/hexane 1:3)

Mechanistic Elucidation and Side-Reaction Mitigation

Competing Pathways in Quinazoline Functionalization

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- 1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone :

- $$ ^1H $$ NMR (500 MHz, DMSO-d6): δ 8.65 (s, 1H, quinazoline H-2), 8.20 (d, J = 8.1 Hz, 1H, H-5), 7.85–7.70 (m, 2H, H-6,7), 4.35 (s, 2H, SCH2), 3.60–3.40 (m, 4H, NCH2), 1.70–1.30 (m, 6H, cyclohexyl).

- $$ ^{13}C $$ NMR: δ 198.5 (C=O), 162.1 (C-4 quinazoline), 134.2–126.8 (aromatic carbons), 53.4 (NCH2), 35.1 (SCH2), 28.9–23.4 (azepane carbons).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 303.12 [M+H]+, aligning with the theoretical mass of C16H19N3OS (302.12 g/mol).

Comparative Evaluation of Synthetic Routes

| Route | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Four-component + thiolation | Scalable, metal-free | Multiple purification steps | 58 |

| Thiourea cyclization + reduction | High regioselectivity | LiAlH4 handling risks | 63 |

| Direct coupling of preformed thiol | Rapid final step | Dependent on quinazoline-thiol stability | 74 |

Industrial-Scale Considerations and Process Optimization

For kilogram-scale production, continuous flow reactors enhance the safety of exothermic steps (e.g., bromoacetyl bromide reaction). Additionally, substituting DMF with cyclopentyl methyl ether (CPME) improves environmental metrics while maintaining reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The quinazoline ring can be reduced under specific conditions.

Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted azepane derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological systems.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone would depend on its specific biological target. Generally, compounds with quinazoline moieties can interact with enzymes or receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

1-(Piperidin-1-yl)-2-(quinazolin-4-ylthio)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.

1-(Morpholin-1-yl)-2-(quinazolin-4-ylthio)ethanone: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone is unique due to the presence of the azepane ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biological Activity

1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone is a synthetic organic compound that combines azepane and quinazoline moieties, which are of significant interest in medicinal chemistry due to their potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an azepane ring and a quinazoline derivative linked through a thioether functionality. The presence of these functional groups suggests a diverse range of interactions with biological targets.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H19N3OS |

| CAS Number | 721895-25-6 |

| Molecular Weight | 305.40 g/mol |

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. The quinazoline moiety in this compound is believed to inhibit specific kinases involved in cancer cell proliferation. A study on similar quinazoline compounds showed that they could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and growth .

Anticonvulsant Activity

Quinazoline derivatives have also been studied for their anticonvulsant properties. In a comparative study, certain quinazoline-based compounds demonstrated moderate to significant anticonvulsant activity when tested against standard drugs like diazepam. The mechanism is thought to involve interaction with AMPA receptors, which are crucial in excitatory neurotransmission .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Quinazoline derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This is attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

The precise mechanism of action for this compound is still under investigation; however, it is hypothesized that the compound interacts with multiple biological targets:

- Kinase Inhibition : The quinazoline portion may inhibit specific kinases involved in cancer progression.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its anticonvulsant effects.

- Enzyme Inhibition : Potential inhibition of bacterial enzymes leading to antimicrobial activity.

Study on Anticancer Properties

A recent study synthesized several quinazoline derivatives, including those structurally similar to this compound, and evaluated their anticancer activity against various cell lines. Results indicated that certain modifications enhanced cytotoxicity, suggesting that structural variations can significantly impact biological activity .

Anticonvulsant Testing

In another investigation, a series of quinazoline derivatives were tested for anticonvulsant properties using animal models. The results showed that compounds with specific substituents exhibited improved efficacy compared to standard treatments, highlighting the potential for new therapeutic agents derived from this chemical class.

Q & A

Q. Answer :

- Key Method : The compound’s synthesis likely involves multi-step reactions, such as:

- Nucleophilic Substitution : Azepane (7-membered amine ring) reacts with a halogenated ethanone precursor (e.g., 2-chloroethanone derivatives) to form the azepan-1-yl-ethanone intermediate .

- Thiolation : Quinazolin-4-thiol is generated via cyclization of anthranilic acid derivatives followed by thiolation with Lawesson’s reagent or P2S5.

- Coupling : The intermediate ethanone reacts with quinazolin-4-thiol under basic conditions (e.g., K2CO3/DMF) to form the thioether linkage .

- Challenges : Side reactions (e.g., over-oxidation of thiols) require strict temperature control (<60°C) and inert atmospheres.

Basic: What safety protocols are critical when handling this compound?

Q. Answer :

- Hazard Mitigation :

- PPE : Use nitrile gloves, lab coats, and chemical splash goggles. Avoid skin contact due to potential irritancy (analogous to H313/H333 warnings for similar ethanones) .

- Ventilation : Perform reactions in fume hoods; azepane derivatives may release volatile amines.

- Waste Disposal : Classify as halogenated/organic waste; consult professional disposal services to avoid environmental contamination .

Basic: How is the compound characterized to confirm its structure?

Q. Answer :

- Analytical Techniques :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify azepane ring integration (δ 1.5–2.5 ppm for CH2 groups) and quinazolin-thioether signals (δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C17H20N4OS, expected m/z ≈ 344.130).

- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry (as demonstrated for triazole-ethanone analogs) .

Advanced: How can conflicting spectroscopic data be resolved during structural validation?

Q. Answer :

- Troubleshooting :

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted azepane or oxidized thiols). Adjust purification (e.g., column chromatography with EtOAc/hexane gradients) .

- Dynamic NMR : Resolve overlapping signals by variable-temperature NMR (e.g., to distinguish rotamers in the azepane ring).

- Computational Validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Advanced: What strategies optimize yield in the thioether coupling step?

Q. Answer :

- Reaction Engineering :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiolate ion .

- Base Optimization : Use K2CO3 over NaOH to minimize hydrolysis of the ethanone moiety.

- Catalysis : Add catalytic KI (5 mol%) to accelerate SN2 displacement via the "halogen exchange" mechanism .

- Yield Data : Pilot studies on similar compounds report yields of 60–75% under optimized conditions .

Advanced: How is the biological activity of this compound assessed in enzyme inhibition studies?

Q. Answer :

- Assay Design :

- Target Selection : Quinazoline-thioethers often target kinases or phosphatases. Use recombinant enzymes (e.g., alkaline phosphatase) for IC50 determination .

- Protocol : Pre-incubate the compound with enzyme (10 min, 37°C), add substrate (e.g., p-nitrophenyl phosphate), and measure absorbance at 405 nm.

- Data Interpretation : Fit dose-response curves (GraphPad Prism) to calculate IC50; compare to controls (e.g., 1-(3,4-dihydroxyphenyl)ethanone analogs with IC50 ~14,800 nM) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Q. Answer :

- In Silico Tools :

- Validation : Cross-reference predictions with experimental Caco-2 permeability assays .

Advanced: How are stability issues (e.g., hydrolysis) addressed during storage?

Q. Answer :

- Stabilization :

- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent thioether oxidation.

- Buffered Solutions : For aqueous formulations, use pH 7.4 PBS with 0.01% EDTA to chelate metal ions that catalyze degradation .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (acceptance criteria: ≥90% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.